molecular formula C13H12N4O B15054913 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

Cat. No.: B15054913
M. Wt: 240.26 g/mol
InChI Key: JXYULQLVSWTENT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine can be achieved through various methods. One efficient method involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scaling up this reaction and optimizing conditions for higher yields and purity.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions disrupt specific biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine include other triazolopyridines and triazolothiadiazines. These compounds share a similar core structure but differ in their substituents and specific biological activities . The uniqueness of this compound lies in its specific interactions with molecular targets and its diverse range of applications in medicinal and material sciences.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

2-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine

InChI

InChI=1S/C13H12N4O/c1-18-11-4-2-9(3-5-11)13-15-12-8-10(14)6-7-17(12)16-13/h2-8H,14H2,1H3

InChI Key

JXYULQLVSWTENT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CC(=CC3=N2)N

Origin of Product

United States

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